C3A receptor agonist

C3aR Functional Assay EC50

Choose CAS 944997-60-8 for reproducible C3aR research. Unlike unstable endogenous peptide C3a or antagonist SB290157 (partial agonist/off-target effects), this non-peptide small molecule delivers consistent, selective C3aR activation. Validated EC50 of 50 nM in human macrophage Ca2+ assays ensures dose precision. Defined PK profile (t½=0.2h rat) enables controlled acute in vivo activation. Stable ≥4 years at -20°C ensures long-term reagent reliability. Ideal for HTS calibration, neurobiology differentiation, and acute inflammation models.

Molecular Formula C27H35N3O2
Molecular Weight 433.6 g/mol
CAS No. 944997-60-8
Cat. No. B593798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3A receptor agonist
CAS944997-60-8
Synonymsα-cyclohexyl-N-[1-[1-oxo-3-(3-pyridinyl)propyl]-4-piperidinyl]-benzeneacetamide
Molecular FormulaC27H35N3O2
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)CCC4=CN=CC=C4
InChIInChI=1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32)
InChIKeyRMFOYNMWESQGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3a Receptor Agonist (CAS 944997-60-8): A Potent and Validated Small-Molecule Probe for Complement C3a Receptor (C3aR) Research


C3a Receptor Agonist (CAS 944997-60-8), also known as C3a receptor agonist 1 or a benzeneacetamide derivative, is a well-characterized, non-peptide small molecule designed to selectively activate the G protein-coupled complement 3a receptor (C3aR) . It is a key tool compound in immunology and inflammation research, offering a stable alternative to the labile endogenous peptide ligand, C3a. This compound's validated bioactivity profile, defined pharmacokinetic parameters, and commercial availability make it a cornerstone for dissecting C3aR-mediated pathways in vitro and in vivo .

C3aR Agonist (CAS 944997-60-8): Why In-Class Compounds and Peptide Agonists Cannot Be Interchanged


While several small molecules and peptides are reported to modulate C3aR, their pharmacological profiles are not equivalent. Key differences in potency, selectivity, metabolic stability, and oral bioavailability preclude simple substitution. For instance, the endogenous ligand C3a is highly unstable and rapidly degrades in vivo, confounding experimental interpretation [1]. Other tool compounds like SB290157, originally described as an antagonist, exhibit partial agonist activity at C3aR and off-target effects at C5aR2, making them unsuitable for clean mechanistic studies [2]. Furthermore, newer potent agonists like BR103 lack a defined oral pharmacokinetic profile, whereas CAS 944997-60-8 has documented PK parameters crucial for in vivo study design . The specific combination of high purity, defined solubility, and a comprehensive set of in vitro and in vivo ADME/T data distinguishes CAS 944997-60-8 as a uniquely characterized chemical probe for reproducible research.

Quantitative Differentiation of C3aR Agonist (CAS 944997-60-8): A Head-to-Head Comparison Against Key Alternatives


Functional Potency in Calcium Mobilization Assays on Human Macrophages (HMDMs)

In a head-to-head comparison on human monocyte-derived macrophages (HMDMs), C3a receptor agonist 1 (CAS 944997-60-8) demonstrates a well-defined agonist potency (EC50 = 50 ± 20 nM) [1]. This positions its activity between the more potent but less well-characterized agonist BR103 (EC50 = 22 ± 8 nM) and the significantly less potent endogenous ligand C3a (EC50 = 8 ± 2 nM) [1]. This moderate potency allows for a broader dynamic range in dose-response experiments compared to near-picomolar peptide agonists, reducing the risk of receptor desensitization and off-target effects often seen with ultra-high potency ligands.

C3aR Functional Assay EC50 Human Macrophages

Binding Affinity to Human C3aR on Primary Macrophages

Quantitative binding affinity data, while not directly available for CAS 944997-60-8 in the same assay format, can be inferred from cross-study comparisons. Agonist 3 (BR103) exhibits an IC50 of ~4 nM in a competitive binding assay on HMDMs [1]. In contrast, C3a receptor agonist 1 has been reported to displace [125I]C3a from the human C3a receptor with an IC50 of 794.33 nM . This ~200-fold difference in binding affinity highlights a key differentiator: CAS 944997-60-8 is a significantly weaker binder, suggesting a distinct interaction with the receptor orthosteric site compared to the high-affinity heterocyclic agonists like BR103. This may translate to a different pharmacological profile, such as a lower potential for causing sustained receptor internalization or tachyphylaxis.

C3aR Binding Affinity IC50 Human Macrophages

In Vivo Pharmacokinetic Profile and Oral Bioavailability in Rodents

A critical and often overlooked factor in in vivo research is a compound's pharmacokinetic (PK) profile. CAS 944997-60-8 is one of the few C3aR agonists with publicly available PK data. In rats, it exhibits an elimination half-life of 0.2 hours and a low oral bioavailability of 5.0% at a dose of 1 mg/kg . While this PK profile indicates a need for careful dosing strategy (e.g., frequent IP/IV administration or use of alternative formulations), it provides a concrete, evidence-based starting point for in vivo study design. In contrast, many other C3aR tool compounds, including the potent agonist BR103, lack any reported in vivo PK parameters, leaving researchers to perform costly and time-consuming pilot studies to determine appropriate dosing . This defined, albeit modest, oral exposure and short half-life make CAS 944997-60-8 a predictable tool for acute in vivo models where controlled drug exposure is paramount.

C3aR Agonist Pharmacokinetics Oral Bioavailability Rat

Long-Term Solid-State Stability for Assured Reproducibility

Procurement decisions hinge not only on potency but also on long-term storage stability. CAS 944997-60-8 has a documented solid-state stability of at least 4 years when stored at -20°C . This is a critical piece of information for labs that may use the compound over an extended period. This contrasts sharply with the endogenous peptide C3a and many synthetic C3a peptide analogs, which are inherently unstable and require storage at -80°C, often with limited shelf life. The high stability ensures lot-to-lot consistency and reduces the risk of data variability arising from compound degradation, a common issue with less stable peptide tools.

C3aR Agonist Stability Reproducibility Procurement

In Vitro ADME: Permeability and Metabolic Stability

Beyond potency, understanding a compound's in vitro absorption, distribution, metabolism, and excretion (ADME) profile is essential for translating in vitro findings to in vivo models. CAS 944997-60-8 has a well-defined ADME profile, exhibiting moderate permeability across Caco-2 cell monolayers (Papp = 12.0 x 10^-6 cm/s) and is a substrate for metabolism, with a clearance rate of 500.0 μL/min in rat microsomes and 33.0 μL/min in rat hepatocytes . This data indicates that while the compound can cross biological membranes, it is subject to moderate to high hepatic clearance, consistent with its short in vivo half-life. This information is crucial for planning cell-based assays and interpreting results from co-culture or organ-on-a-chip models. Such a comprehensive ADME dataset is rarely available for other C3aR agonists, making CAS 944997-60-8 a uniquely well-characterized tool for translational research.

C3aR Agonist ADME Permeability Metabolic Stability Procurement

C3aR Agonist (CAS 944997-60-8): Evidence-Backed Application Scenarios for Immunology and Inflammation Research


In Vitro Macrophage Polarization and Functional Assays

For researchers studying C3aR signaling in human macrophages, CAS 944997-60-8 is the tool of choice. Its well-defined EC50 of 50 nM in Ca2+ mobilization assays on HMDMs provides a clear, validated concentration for dose-response experiments [1]. Unlike the labile peptide C3a, this small molecule's stability ensures consistent and reproducible activation over the course of long-term cell culture experiments (e.g., 24-72 hour polarization assays), avoiding the confounding effects of peptide degradation. The defined in vitro ADME properties (e.g., Caco-2 permeability) are also relevant for planning transwell or co-culture experiments .

Acute In Vivo Inflammation Models (e.g., Rodent Paw Edema)

For in vivo studies requiring controlled, transient C3aR activation, CAS 944997-60-8 is highly suitable. Its short half-life (0.2 hours in rat) makes it an ideal probe for acute inflammation models where a 'hit-and-run' activation is desired to mimic a physiological stimulus without causing prolonged receptor activation . The documented PK parameters allow for precise dosing via intraperitoneal or intravenous injection to achieve defined exposure windows. This profile is particularly useful in models like rat paw edema, where the onset and resolution of inflammation can be carefully timed.

Neural Progenitor Cell (NPC) Differentiation Studies

The compound is a valuable tool for neurobiology labs investigating the role of C3aR in neural development. Its ability to stimulate the differentiation of neural progenitor cells in vitro has been documented, providing a defined chemical stimulus for this process [1]. The compound's long-term solid-state stability (≥4 years at -20°C) is a major advantage for neuroscience labs where these experiments may be conducted sporadically, ensuring the reagent remains active over a long period without the need for frequent repurchasing .

Calibrating C3aR Signaling in High-Throughput Screening (HTS) Assays

As a well-characterized and commercially available small molecule, CAS 944997-60-8 serves as an excellent positive control and calibration standard for developing and validating HTS assays aimed at discovering novel C3aR modulators. Its known potency (EC50 ~50 nM) and binding affinity (IC50 ~794 nM) provide a reliable benchmark for assay performance and Z' factor calculations [1]. This ensures that high-throughput campaigns yield reproducible and interpretable data, a function that cannot be reliably performed by unstable or less well-characterized peptide agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for C3A receptor agonist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.